N-[2-(4-chlorophenyl)ethyl]-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
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Overview
Description
N-[2-(4-chlorophenyl)ethyl]-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chlorophenyl group, a dimethoxy-methyl chromenone moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: 4-chlorophenylethylamine, 5,7-dimethoxy-4-methylcoumarin, and acetic anhydride.
Step 1: The reaction begins with the acylation of 4-chlorophenylethylamine using acetic anhydride to form N-(4-chlorophenyl)ethylacetamide.
Step 2: The N-(4-chlorophenyl)ethylacetamide is then subjected to a condensation reaction with 5,7-dimethoxy-4-methylcoumarin in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and chromenone moieties, respectively, using reagents like halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide), nucleophiles (amines, thiols)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, alkylated products
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-chlorophenyl)ethyl]-2-(4-methyl-2-oxo-2H-chromen-3-yl)acetamide: Lacks the dimethoxy groups, resulting in different chemical and biological properties.
N-[2-(4-chlorophenyl)ethyl]-2-(5,7-dimethoxy-2-oxo-2H-chromen-3-yl)acetamide: Similar structure but without the methyl group, affecting its reactivity and applications.
Uniqueness
N-[2-(4-chlorophenyl)ethyl]-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is unique due to the presence of both dimethoxy and methyl groups on the chromenone moiety, which enhances its chemical stability and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H22ClNO5 |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C22H22ClNO5/c1-13-17(12-20(25)24-9-8-14-4-6-15(23)7-5-14)22(26)29-19-11-16(27-2)10-18(28-3)21(13)19/h4-7,10-11H,8-9,12H2,1-3H3,(H,24,25) |
InChI Key |
JOMKSONNHULCTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NCCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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